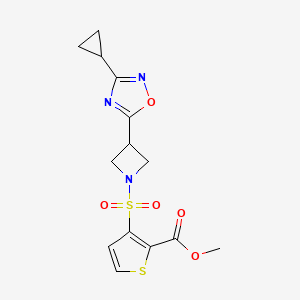
Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an oxadiazole ring, an azetidine ring, a sulfonyl group, and a thiophene ring attached to a carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The oxadiazole ring is a five-membered heterocyclic ring system with two nitrogen atoms and one oxygen atom .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Research has explored the synthesis of novel azetidinones and their evaluation for antimicrobial properties. Compounds derived from similar structures have shown significant antibacterial and antifungal activities. For instance, derivatives synthesized through cyclocondensation and facile condensation processes have been evaluated for their effectiveness against various bacterial and fungal strains, showcasing their potential as leads for antimicrobial drug development (Prajapati & Thakur, 2014).
Reactivity and Chemical Transformations
The reactivity of azetidinone derivatives has been a subject of interest, with studies demonstrating various chemical transformations. These include oxidation processes leading to sulfoxide and sulfone derivatives, as well as reactions with iodine or bromine resulting in disulfide products. Such reactivities highlight the versatility of these compounds in synthesizing a range of chemically diverse derivatives with potential for further biological evaluation (Hirai, Matsuda, & Kishida, 1973).
Anticancer Activities
Compounds containing the azetidinone moiety have been synthesized and evaluated for their anticancer properties. For example, derivatives of 1,3,4-oxadiazoles, which share a structural resemblance with the compound , have been investigated for their potential anticancer activities. These studies involve the synthesis of novel derivatives and testing their efficacy against various cancer cell lines, contributing to the search for new anticancer agents (Redda & Gangapuram, 2007).
Corrosion Inhibition
Interestingly, derivatives of 1,3,4-oxadiazoles have also been explored for their applications beyond the biomedical field, such as in corrosion inhibition. These studies assess the effectiveness of these compounds in protecting metals against corrosion, providing insights into their potential industrial applications. The physicochemical and theoretical studies conducted on these compounds reveal their efficiency in forming protective layers on metal surfaces, thus preventing corrosion (Ammal, Prajila, & Joseph, 2018).
Propriétés
IUPAC Name |
methyl 3-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-21-14(18)11-10(4-5-23-11)24(19,20)17-6-9(7-17)13-15-12(16-22-13)8-2-3-8/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBLHRWJMSVGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)

![2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2561626.png)
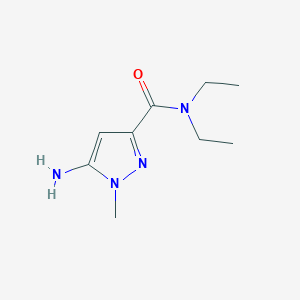

![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)
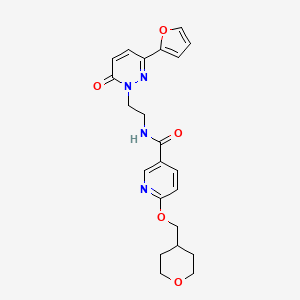
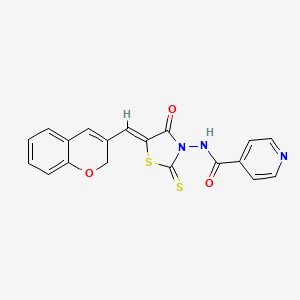



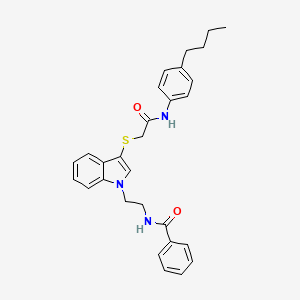
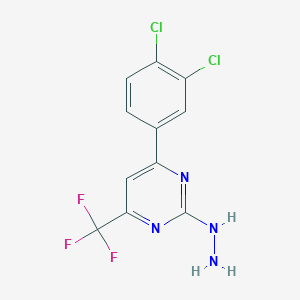
![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)
